Cas no 1536642-97-3 (3-amino-2-(1-methyl-1H-indol-6-yl)propanoic acid)

3-amino-2-(1-methyl-1H-indol-6-yl)propanoic acid 化学的及び物理的性質
名前と識別子
-
- 3-amino-2-(1-methyl-1H-indol-6-yl)propanoic acid
- EN300-1788823
- 1536642-97-3
-
- インチ: 1S/C12H14N2O2/c1-14-5-4-8-2-3-9(6-11(8)14)10(7-13)12(15)16/h2-6,10H,7,13H2,1H3,(H,15,16)
- InChIKey: YQTDCDFBXXZOOG-UHFFFAOYSA-N
- ほほえんだ: OC(C(CN)C1C=CC2C=CN(C)C=2C=1)=O
計算された属性
- せいみつぶんしりょう: 218.105527694g/mol
- どういたいしつりょう: 218.105527694g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 270
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 68.2Ų
- 疎水性パラメータ計算基準値(XlogP): -1.7
3-amino-2-(1-methyl-1H-indol-6-yl)propanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1788823-5.0g |
3-amino-2-(1-methyl-1H-indol-6-yl)propanoic acid |
1536642-97-3 | 5g |
$2981.0 | 2023-06-02 | ||
Enamine | EN300-1788823-2.5g |
3-amino-2-(1-methyl-1H-indol-6-yl)propanoic acid |
1536642-97-3 | 2.5g |
$2014.0 | 2023-09-19 | ||
Enamine | EN300-1788823-5g |
3-amino-2-(1-methyl-1H-indol-6-yl)propanoic acid |
1536642-97-3 | 5g |
$2981.0 | 2023-09-19 | ||
Enamine | EN300-1788823-0.25g |
3-amino-2-(1-methyl-1H-indol-6-yl)propanoic acid |
1536642-97-3 | 0.25g |
$946.0 | 2023-09-19 | ||
Enamine | EN300-1788823-10.0g |
3-amino-2-(1-methyl-1H-indol-6-yl)propanoic acid |
1536642-97-3 | 10g |
$4421.0 | 2023-06-02 | ||
Enamine | EN300-1788823-0.5g |
3-amino-2-(1-methyl-1H-indol-6-yl)propanoic acid |
1536642-97-3 | 0.5g |
$987.0 | 2023-09-19 | ||
Enamine | EN300-1788823-10g |
3-amino-2-(1-methyl-1H-indol-6-yl)propanoic acid |
1536642-97-3 | 10g |
$4421.0 | 2023-09-19 | ||
Enamine | EN300-1788823-1.0g |
3-amino-2-(1-methyl-1H-indol-6-yl)propanoic acid |
1536642-97-3 | 1g |
$1029.0 | 2023-06-02 | ||
Enamine | EN300-1788823-0.05g |
3-amino-2-(1-methyl-1H-indol-6-yl)propanoic acid |
1536642-97-3 | 0.05g |
$864.0 | 2023-09-19 | ||
Enamine | EN300-1788823-0.1g |
3-amino-2-(1-methyl-1H-indol-6-yl)propanoic acid |
1536642-97-3 | 0.1g |
$904.0 | 2023-09-19 |
3-amino-2-(1-methyl-1H-indol-6-yl)propanoic acid 関連文献
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3-amino-2-(1-methyl-1H-indol-6-yl)propanoic acidに関する追加情報
Introduction to 3-amino-2-(1-methyl-1H-indol-6-yl)propanoic acid (CAS No. 1536642-97-3)
3-amino-2-(1-methyl-1H-indol-6-yl)propanoic acid, identified by the CAS number 1536642-97-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry. This compound, featuring a unique structural motif comprising an amino acid derivative linked to an indole ring, exhibits promising potential in various biological and chemical applications. Its molecular structure, characterized by a propanoic acid backbone substituted with an amino group at the third position and a 1-methyl-1H-indol-6-yl moiety at the second position, makes it a versatile scaffold for further chemical modifications and functionalization.
The indole moiety, a prominent feature of 3-amino-2-(1-methyl-1H-indol-6-yl)propanoic acid, is well-documented for its role in medicinal chemistry due to its presence in numerous bioactive natural products and pharmacologically relevant compounds. Indole derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The incorporation of a methyl group at the 1-position of the indole ring enhances its metabolic stability and binding affinity to biological targets, making it an attractive component in drug design.
The propanoic acid side chain in 3-amino-2-(1-methyl-1H-indol-6-yl)propanoic acid provides a reactive site for further derivatization, enabling the synthesis of more complex molecules. This flexibility allows chemists to explore various modifications, such as esterification, amidation, or coupling with other pharmacophores, to tailor the compound’s properties for specific applications. The presence of both primary and secondary amine functionalities also makes it a valuable intermediate in the synthesis of peptidomimetics and other bioactive peptides.
Recent advancements in computational chemistry and molecular modeling have highlighted the potential of 3-amino-2-(1-methyl-1H-indol-6-yl)propanoic acid as a lead compound in drug discovery. Studies have demonstrated its ability to interact with specific protein targets through both hydrophobic and hydrogen bonding interactions. The indole ring’s aromaticity contributes to favorable binding affinities, while the amino acids’ conformational flexibility allows for optimal alignment with biological receptors. These characteristics make it an excellent candidate for developing novel therapeutic agents.
In vitro studies have shown that derivatives of 3-amino-2-(1-methyl-1H-indol-6-yl)propanoic acid exhibit significant inhibitory effects on enzymes implicated in inflammatory pathways. For instance, modifications targeting the indole moiety have led to compounds with potent activity against cyclooxygenase (COX) enzymes, which are key mediators of inflammation. Additionally, structural analogs have demonstrated promise in preclinical models as potential treatments for neurodegenerative diseases, leveraging the indole ring’s ability to cross the blood-brain barrier.
The synthesis of 3-amino-2-(1-methyl-1H-indol-6-yl)propanoic acid involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and enzymatic resolutions, have been employed to achieve high yields and enantiopurity. These techniques are crucial for ensuring that the final product meets the stringent requirements of pharmaceutical applications.
The growing interest in 3-amino-2-(1-methyl-1H-indol-6-yl)propanoic acid is also driven by its potential in material science applications. Researchers have explored its use as a building block for polymers and coatings that exhibit unique mechanical and thermal properties. The indole ring’s ability to absorb light across multiple wavelengths has made it useful in developing advanced photovoltaic materials and optoelectronic devices.
Future research directions for 3-amino-2-(1-methyl-1H-indol-6-y l)propanoic acid include exploring its role in modulating immune responses and its potential as an adjuvant in vaccine formulations. The compound’s ability to interact with immune cells via pattern recognition receptors suggests that it could enhance antigen presentation or influence cytokine production. Additionally, studies are underway to investigate its efficacy in combination therapies, where it may synergize with existing drugs to improve treatment outcomes.
The industrial production of 3-amino--(methyl--(indol--6--y l))--propanoic acid is being optimized to meet increasing demand from academic institutions and pharmaceutical companies. Continuous flow chemistry techniques are being adopted to enhance scalability while maintaining high purity standards. These innovations are expected to reduce production costs and accelerate the development pipeline for new derivatives.
In conclusion,3-amino--(methyl--(indol--6--y l))--propanoic acid (CAS No.: 1536642--97--3) represents a fascinating compound with broad applications across multiple scientific disciplines. Its unique structural features offer opportunities for designing novel therapeutics targeting various diseases, while its synthetic versatility allows for extensive chemical exploration. As research progresses, this compound is poised to play a significant role in advancing both medicinal chemistry and material science.
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